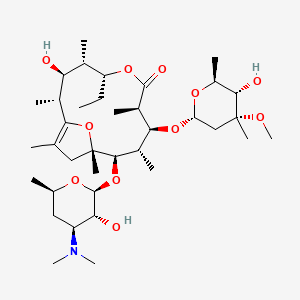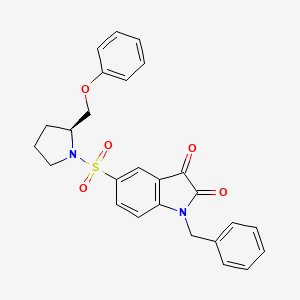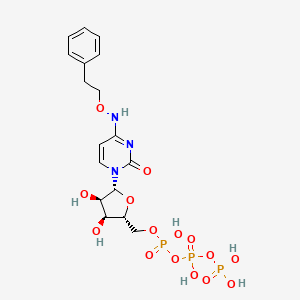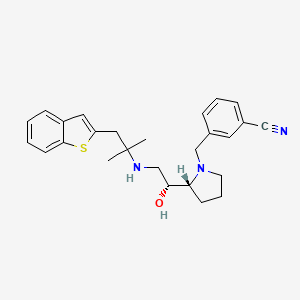![molecular formula C19H18FN5O B10772666 5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)
5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[18F]MK-1312 is a positron emission tomography (PET) tracer used for the quantification of metabotropic glutamate receptor subtype 1 (mGluR1) receptor occupancy. This compound is radiolabeled with fluorine-18, a positron-emitting radioisotope, making it suitable for imaging studies in nonhuman primates and potentially in clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [18F]MK-1312 involves the nucleophilic displacement of a 2-chloropyridine precursor with [18F]potassium fluoride. This reaction is carried out under specific conditions to ensure the successful incorporation of the fluorine-18 isotope .
Industrial Production Methods: Industrial production of [18F]MK-1312 follows similar synthetic routes but on a larger scale. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound for clinical use .
化学反応の分析
Types of Reactions: [18F]MK-1312 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound’s stability and reactivity are crucial for its effectiveness as a PET tracer .
Common Reagents and Conditions: The key reagent used in the synthesis of [18F]MK-1312 is [18F]potassium fluoride. The reaction conditions include controlled temperature and solvent environments to facilitate the nucleophilic substitution process .
Major Products Formed: The primary product formed from the synthesis of [18F]MK-1312 is the radiolabeled PET tracer itself. The reaction’s success is measured by the yield and purity of [18F]MK-1312 .
科学的研究の応用
[18F]MK-1312 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the distribution and density of mGluR1 receptors in the brain, providing valuable insights into neurological conditions and potential therapeutic targets . The compound’s ability to quantify receptor occupancy makes it a powerful tool for drug development and evaluation .
作用機序
The mechanism of action of [18F]MK-1312 involves its binding to mGluR1 receptors in the brain. The compound’s fluorine-18 isotope emits positrons, which are detected by PET imaging to visualize receptor distribution. This binding is specific and allows for accurate quantification of mGluR1 receptor occupancy .
類似化合物との比較
Similar Compounds: Similar compounds to [18F]MK-1312 include other PET tracers used for imaging mGluR1 receptors, such as [18F]FITM and [11C]LY2428703 .
Uniqueness: What sets [18F]MK-1312 apart from other similar compounds is its high affinity and specificity for mGluR1 receptors. This makes it particularly effective for imaging studies and quantifying receptor occupancy in nonhuman primates and potentially in clinical settings .
特性
分子式 |
C19H18FN5O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18FN5O/c1-3-9-24-11-14-10-13(6-7-15(14)19(24)26)17-12(2)25(23-22-17)16-5-4-8-21-18(16)20/h4-8,10H,3,9,11H2,1-2H3/i20-1 |
InChIキー |
NYDVTBHNZHBCKX-LRFGSCOBSA-N |
異性体SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)[18F])C |
正規SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B10772583.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B10772613.png)

![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)




![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)